molecular formula C17H11FN2O4 B5713663 N-(2-fluorophenyl)-5-(3-nitrophenyl)-2-furamide

N-(2-fluorophenyl)-5-(3-nitrophenyl)-2-furamide

Cat. No. B5713663
M. Wt: 326.28 g/mol
InChI Key: JTRITCZDLWHFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-5-(3-nitrophenyl)-2-furamide, commonly known as FNFA, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential applications as a pharmacological tool. FNFA is a member of the furan-based compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of FNFA is not fully understood, but it is believed to involve the modulation of several signaling pathways, including the NF-κB pathway and the MAPK pathway. FNFA has also been shown to interact with several ion channels, including the TRPV1 channel and the GABA-A receptor.
Biochemical and Physiological Effects:
FNFA has been found to exert a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the modulation of neurotransmitter release, and the regulation of ion channel activity. It has also been shown to reduce pain and inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

FNFA is a highly potent and selective compound that can be used as a tool for studying the role of specific signaling pathways and ion channels in various physiological and pathological processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on FNFA could focus on the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the use of FNFA as a pharmacological tool for studying the role of specific signaling pathways and ion channels could be expanded to include other areas of research, such as neurobiology and cardiovascular physiology.

Synthesis Methods

FNFA can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Sonogashira coupling reaction. The most commonly used method for the synthesis of FNFA involves the reaction between 2-fluoroaniline and 3-nitrophenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then cyclized to form FNFA.

Scientific Research Applications

FNFA has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit potent activity against certain types of cancer cells, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

N-(2-fluorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4/c18-13-6-1-2-7-14(13)19-17(21)16-9-8-15(24-16)11-4-3-5-12(10-11)20(22)23/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRITCZDLWHFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-fluorophenyl)-5-(3-nitrophenyl)-2-furamide

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